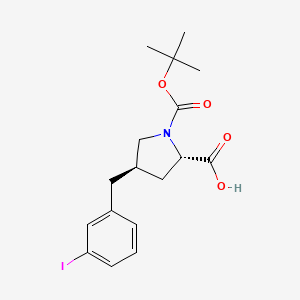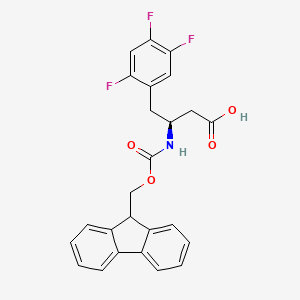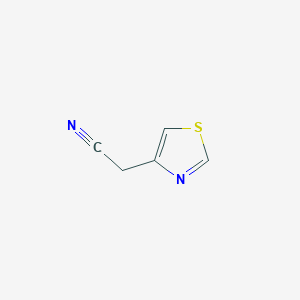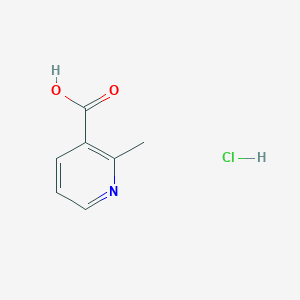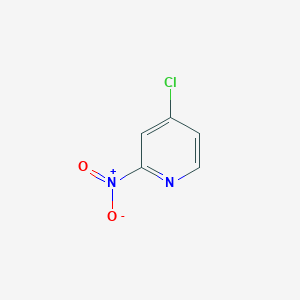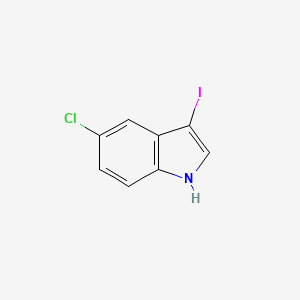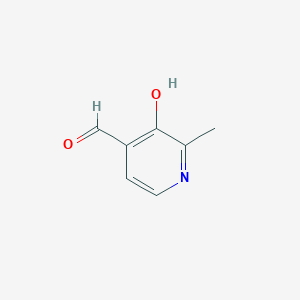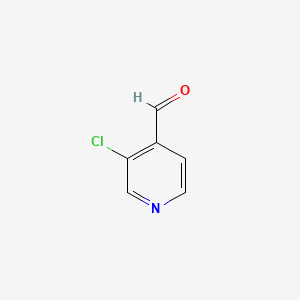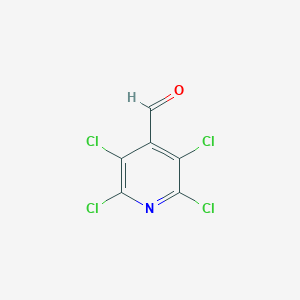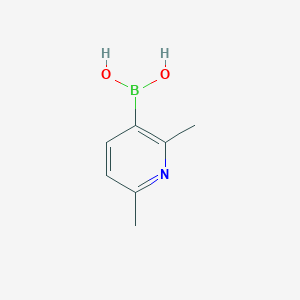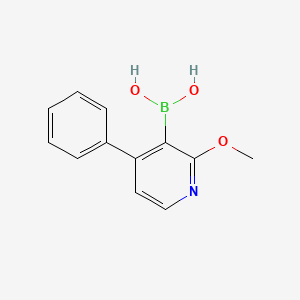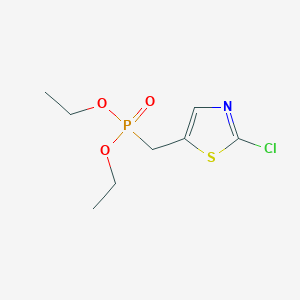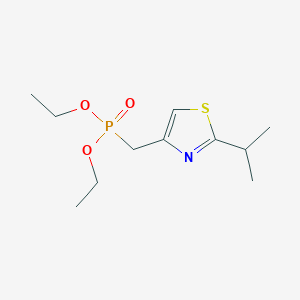![molecular formula C13H9ClN2OS B1350447 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde CAS No. 439095-43-9](/img/structure/B1350447.png)
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and antiviral properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves a variety of chemical reactions. In one example, S-Methyl-N-nitro-isothiourea is treated with methylamine to give N-methyl nitroguanidine. This intermediate is then used in a Mannich reaction with formaldehyde in formic acid to give 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The solid product was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is planar and aromatic. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, they can react with various electrophiles at the C-5 position of the thiazole ring, which is activated by the adjacent nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
Thiazole derivatives have a variety of physical and chemical properties. For example, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The solid product of one synthesis had a melting point of 230–232 °C .Scientific Research Applications
Heterocyclic Compound Synthesis
- Research has demonstrated the synthesis of new heterocyclic compounds through the reaction of indole derivatives with triazole thiols. This process results in the formation of triazolo(thiadiazepino)indoles, whose structures were confirmed using X-ray diffraction methods. These compounds are of interest due to their novel heterocyclic system, which could have potential applications in various fields including medicinal chemistry (Vikrishchuk et al., 2019).
Synthesis and Characterization
- Another study focused on the synthesis and characterization of indole derivatives that contain a thiazole moiety. These compounds were synthesized using indole-3-carbaldehyde and chloroethyl acetate, followed by further reactions to introduce various substituents. The synthesized compounds were characterized using techniques such as NMR, IR, and mass spectrometry, and their antimicrobial activities were evaluated. This research contributes to the development of new compounds with potential biological applications (Muralikrishna et al., 2014).
Fluorescence Properties
- The synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases were explored in another study. These compounds exhibited significant fluorescence properties, making them potential candidates for applications in organic fluorescent materials and semiconductors. The study provides insights into the photophysical properties of these novel derivatives (Sravanthi & Manju, 2015).
Antibacterial Activities
- Research on indole-3-carbaldehyde semicarbazone derivatives revealed their synthesis, characterization, and evaluation of antibacterial activities. These compounds showed inhibitory activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. This study adds to the understanding of the biological activities of indole derivatives and their applications in addressing microbial resistance (Carrasco et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-13-15-5-10(18-13)7-16-6-9(8-17)11-3-1-2-4-12(11)16/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXXBNWXTDBIIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189235 |
Source


|
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde | |
CAS RN |
439095-43-9 |
Source


|
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

